(Rac)-IBT6A: A Technical Guide for Researchers and Drug Development Professionals
(Rac)-IBT6A: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(Rac)-IBT6A is a racemic small molecule that has garnered attention within the scientific community due to its close structural relationship with the potent and clinically significant Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. As an impurity and stereoisomer of a key intermediate in the synthesis of Ibrutinib, a thorough understanding of its chemical properties and biological activity is crucial for researchers in the fields of medicinal chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of (Rac)-IBT6A, including its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols.
Chemical Structure and Properties
(Rac)-IBT6A is the racemic form of IBT6A. Its chemical structure is characterized by a pyrazolopyrimidine core linked to a phenoxyphenyl group and a piperidine ring.
Table 1: Chemical and Physical Properties of (Rac)-IBT6A
| Property | Value | Source |
| IUPAC Name | 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one and 1-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | Inferred from structure |
| CAS Number | 1412418-47-3 | [1] |
| Chemical Formula | C22H22N6O | [1] |
| Molecular Weight | 386.45 g/mol | [1] |
| SMILES String | C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [3] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Storage | Store at -20°C for long-term stability.[4] |
A hydrochloride salt of (Rac)-IBT6A is also commercially available.
Table 2: Chemical Properties of (Rac)-IBT6A Hydrochloride
| Property | Value | Source |
| CAS Number | 1807619-60-8 | [5] |
| Chemical Formula | C22H23ClN6O | [5] |
| Molecular Weight | 422.91 g/mol | [5] |
Biological Activity and Mechanism of Action
(Rac)-IBT6A is intrinsically linked to the biological activity of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.
IBT6A, the individual enantiomer of which (Rac)-IBT6A is the racemate, has been identified as a potent Btk inhibitor with an IC50 of 0.5 nM, identical to that of Ibrutinib.[2][3][6][7] This indicates that (Rac)-IBT6A is expected to exhibit significant inhibitory activity against Btk.
Bruton's Tyrosine Kinase (Btk) Signaling Pathway
The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with Btk being a central player. Activated Btk phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the activation of transcription factors such as NF-κB and NFAT, promoting B-cell survival and proliferation. By inhibiting Btk, (Rac)-IBT6A can block these downstream signaling events.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of (Rac)-IBT6A's biological activity.
Btk Kinase Assay (In Vitro)
This protocol is designed to determine the in vitro inhibitory activity of (Rac)-IBT6A against Btk. A common method is a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
(Rac)-IBT6A stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of (Rac)-IBT6A in kinase buffer from the DMSO stock. Include a DMSO-only control.
-
Kinase Reaction:
-
Add kinase buffer to each well of the plate.
-
Add the (Rac)-IBT6A dilutions or DMSO control to the appropriate wells.
-
Add the Btk enzyme to all wells except for the no-enzyme control.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of Btk inhibition for each concentration of (Rac)-IBT6A relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Btk Inhibition Assay
This protocol assesses the ability of (Rac)-IBT6A to inhibit Btk activity within a cellular context. This is often measured by quantifying the phosphorylation of a downstream Btk substrate, such as PLCγ2.
Materials:
-
A suitable B-cell line (e.g., Ramos, TMD8)
-
Cell culture medium and supplements
-
(Rac)-IBT6A stock solution (in DMSO)
-
B-cell receptor agonist (e.g., anti-IgM antibody)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-PLCγ2, anti-total-PLCγ2, anti-Btk)
-
Secondary antibodies (horseradish peroxidase-conjugated)
-
Western blot reagents and equipment
-
Flow cytometer (optional, for measuring intracellular phospho-Btk)
Procedure:
-
Cell Treatment:
-
Plate B-cells in appropriate culture medium.
-
Treat cells with various concentrations of (Rac)-IBT6A or DMSO control for a specified time (e.g., 1-2 hours).
-
-
BCR Stimulation:
-
Stimulate the B-cell receptor by adding an agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-PLCγ2 and total PLCγ2 (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-PLCγ2 and normalize to total PLCγ2.
-
Calculate the percentage of inhibition of PLCγ2 phosphorylation for each (Rac)-IBT6A concentration relative to the stimulated DMSO control.
-
Determine the IC50 value.
-
Conclusion
(Rac)-IBT6A is a racemic compound of significant interest due to its identity as an impurity of Ibrutinib and its potent Btk inhibitory activity. This guide provides essential information for researchers and professionals working with this molecule, summarizing its chemical and physical properties, detailing its mechanism of action within the Btk signaling pathway, and providing comprehensive experimental protocols for its biological characterization. A thorough understanding of (Rac)-IBT6A is vital for quality control in the manufacturing of Ibrutinib and for further research into the structure-activity relationships of Btk inhibitors.
References
- 1. (Rac)-IBT6A | 1412418-47-3 | MGC41847 | Biosynth [biosynth.com]
- 2. IBT6A | CymitQuimica [cymitquimica.com]
- 3. IBT6A | BTK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (Rac)-IBT6A hydrochloride 1807619-60-8 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
